molecular formula C21H25N3O3S B2613958 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide CAS No. 1797952-18-1

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide

Cat. No.: B2613958
CAS No.: 1797952-18-1
M. Wt: 399.51
InChI Key: CASXSIBPDDMABY-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]oxazole ring. One common method involves the reaction of 2-aminophenol with cyanogen bromide in methanol, followed by basification with sodium hydroxide . The piperidine moiety can be introduced through a nucleophilic substitution reaction, where 4-piperidinemethanol reacts with di-tert-butyldicarbonate . The final step involves coupling the benzo[d]oxazole and piperidine intermediates with 2-phenylethanesulfonyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzo[d]oxazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.

    Substitution: The piperidine moiety can participate in nucleophilic substitution reactions with alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, hydrogen gas, metal hydrides, alkyl halides, and sulfonyl chlorides. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the benzo[d]oxazole ring may yield benzo[d]oxazole-2,3-dione, while reduction of nitro groups yields corresponding amines.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-phenylethanesulfonamide is unique due to its combination of a benzo[d]oxazole ring, piperidine moiety, and phenylethanesulfonamide group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-28(26,15-12-17-6-2-1-3-7-17)22-16-18-10-13-24(14-11-18)21-23-19-8-4-5-9-20(19)27-21/h1-9,18,22H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASXSIBPDDMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)CCC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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